2-Oxaspiro[3.3]heptan-6-ol
Description
2-Oxaspiro[3.3]heptan-6-ol, also known as Oxaspiroheptan, is a bicyclic heterocyclic compound that has been the subject of numerous scientific studies. It is a compound that has been used in the synthesis of a variety of drugs and has been studied for its potential applications in medicine, pharmacology, and biochemistry.
Scientific research applications
Synthesis and Properties Enhancement
An improved synthesis technique for the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane has been developed, leading to a product with enhanced stability and solubility when isolated as a sulfonic acid salt. This advancement allows for a broader range of reaction conditions with the spirobicyclic compound, showcasing its potential in various chemical syntheses and applications in scientific research (van der Haas et al., 2017).
Biocatalytic Applications
The compound has been used in a biocatalytic process to achieve desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative. This process, mediated by ketoreductase, provides access to high enantiopurity alcohols, demonstrating the compound's utility in stereoselective synthesis and its potential applications in creating building blocks for chemistry, biochemistry, and drug design (O'Dowd et al., 2022).
Novel Synthesis Routes
Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described, showcasing the compound's versatility. These routes provide a convenient entry point to novel compounds, accessing chemical spaces complementary to traditional piperidine ring systems and highlighting the broad applicability of 2-oxaspiro[3.3]heptan-6-ol derivatives in medicinal chemistry and drug discovery (Meyers et al., 2009).
Medicinal Chemistry and Drug Design
The compound and its derivatives have been incorporated into the synthesis of amino acids and ornithine and GABA analogues, contributing to the family of sterically constrained amino acids. These novel amino acids are utilized in chemistry, biochemistry, and drug design, indicating the compound's role in developing new therapeutic agents and biochemical tools (Radchenko et al., 2010).
Advancements in Organic Synthesis
Research has focused on the intermolecular crossed [2 + 2] cycloaddition promoted by visible-light triplet photosensitization, providing expedient access to polysubstituted 2-oxaspiro[3.3]heptanes. This method highlights the compound's potential in organic synthesis, particularly in medicinal chemistry, where spiro[3.3]heptane motifs serve as gem-dimethyl and carbonyl bioisosteres, crucial for drug development (Murray et al., 2021).
properties
IUPAC Name |
2-oxaspiro[3.3]heptan-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-1-6(2-5)3-8-4-6/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXLQCGOCCFQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12COC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719176 | |
Record name | 2-Oxaspiro[3.3]heptan-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxaspiro[3.3]heptan-6-ol | |
CAS RN |
1363381-08-1 | |
Record name | 2-Oxaspiro[3.3]heptan-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxaspiro[3.3]heptan-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxaspiro[3.3]heptan-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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